3-Bromo-4-hydroxyphenylboronic acid
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Overview
Description
3-Bromo-4-hydroxyphenylboronic acid: is an organoboron compound that features a bromine atom, a hydroxyl group, and a boronic acid moiety attached to a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Bromo-4-hydroxyphenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols or quinones.
Reduction: Formation of corresponding boronic esters.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions typically involve reagents like lithium halides (LiX).
Major Products:
Oxidation: Phenols or quinones.
Reduction: Boronic esters.
Substitution: Various halogenated derivatives.
Scientific Research Applications
3-Bromo-4-hydroxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 3-Bromo-4-hydroxyphenylboronic acid exerts its effects is primarily through its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
- 4-Bromo-3-hydroxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison: 3-Bromo-4-hydroxyphenylboronic acid is unique due to the specific positioning of the bromine and hydroxyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C6H6BBrO3 |
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Molecular Weight |
216.83 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H6BBrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H |
InChI Key |
IAAQDHBNKYEFFD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)Br)(O)O |
Origin of Product |
United States |
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